

# Technical Guide: 1-(3-Methyloxetan-3-yl)ethanone

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## Compound of Interest

Compound Name: 1-(3-Methyloxetan-3-yl)ethanone

Cat. No.: B572264

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## Introduction

**1-(3-Methyloxetan-3-yl)ethanone** is a heterocyclic ketone incorporating a strained four-membered oxetane ring. The oxetane motif has garnered significant interest in medicinal chemistry and drug discovery. Its unique stereoelectronic properties and ability to act as a polar, metabolically stable bioisostere for more common functional groups, such as gem-dimethyl or carbonyl groups, make it an attractive component in the design of novel therapeutic agents.<sup>[1][2][3]</sup> The incorporation of an oxetane ring can favorably modulate key physicochemical properties of a molecule, including aqueous solubility, lipophilicity, and metabolic stability.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of **1-(3-Methyloxetan-3-yl)ethanone**, including its chemical properties, a detailed synthesis protocol, and its relevance in the broader context of drug discovery.

## Chemical Properties and Data

The IUPAC name for the compound is **1-(3-Methyloxetan-3-yl)ethanone**. It is also known by the synonyms Ethanone, 1-(3-methyl-3-oxetanyl)- and 1-(3-methyloxetan-3-yl)ethan-1-one. Below is a summary of its key chemical data.

Property	Value	Reference
CAS Number	1363381-04-7	<a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[5]</a>
Molecular Weight	114.14 g/mol	<a href="#">[5]</a>
Canonical SMILES	CC(=O)C1(C)COC1	<a href="#">[5]</a>
InChI	InChI=1S/C6H10O2/c1-5(7)6(2)3-8-4-6/h3-4H2,1-2H3	<a href="#">[5]</a>
InChI Key	QDRLIWQZUUUGX-UHFFFAOYSA-N	<a href="#">[5]</a>
Appearance	Solid	<a href="#">[5]</a>
Purity	97%	<a href="#">[5]</a>

## Experimental Protocols: Synthesis

While a specific peer-reviewed synthesis protocol for **1-(3-methyloxetan-3-yl)ethanone** is not readily available in the searched literature, a plausible and commonly employed synthetic route for analogous compounds involves the oxidation of the corresponding secondary alcohol. This hypothetical protocol is detailed below, based on general organic synthesis principles.

### Hypothetical Synthesis of **1-(3-Methyloxetan-3-yl)ethanone**

This protocol describes a two-step synthesis starting from the commercially available 3-methyl-3-oxetanemethanol. The first step involves a Grignard reaction to introduce the acetyl group precursor, followed by an oxidation to yield the final ketone.

#### Step 1: Synthesis of 1-(3-Methyloxetan-3-yl)ethanol

- Reaction: Grignard reaction of 3-methyl-3-oxetanemethanol with methylmagnesium bromide.
- Reagents and Materials:
  - 3-Methyl-3-oxetanemethanol

- Methylmagnesium bromide (in a suitable ether solvent, e.g., diethyl ether or THF)
- Anhydrous diethyl ether or THF
- Saturated aqueous ammonium chloride solution
- Magnesium sulfate (anhydrous)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Procedure:
  - To a stirred solution of 3-methyl-3-oxetanemethanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add methylmagnesium bromide solution dropwise from a dropping funnel.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
  - Monitor the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
  - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 1-(3-methyloxetan-3-yl)ethanol.
- Purify the crude product by flash column chromatography on silica gel.

#### Step 2: Oxidation of 1-(3-Methyloxetan-3-yl)ethanol to **1-(3-Methyloxetan-3-yl)ethanone**

- Reaction: Oxidation of the secondary alcohol to a ketone.
- Reagents and Materials:
  - 1-(3-Methyloxetan-3-yl)ethanol (from Step 1)
  - Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)
  - Anhydrous dichloromethane (DCM)
  - Silica gel
  - Round-bottom flask
  - Magnetic stirrer
- Procedure:
  - To a stirred suspension of pyridinium chlorochromate (PCC) and silica gel in anhydrous dichloromethane, add a solution of 1-(3-methyloxetan-3-yl)ethanol in anhydrous dichloromethane.
  - Stir the reaction mixture at room temperature for 2-4 hours.
  - Monitor the reaction progress by TLC.
  - Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude **1-(3-methyloxetan-3-yl)ethanone** by flash column chromatography on silica gel.

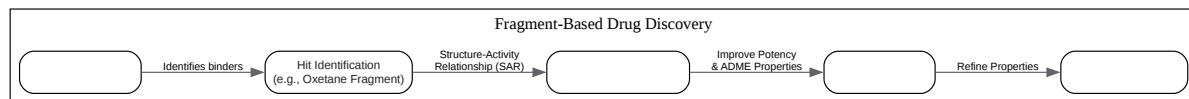
## Role in Drug Discovery and Medicinal Chemistry

Currently, there is no specific information available in the searched literature regarding the biological activity or involvement of **1-(3-methyloxetan-3-yl)ethanone** in any signaling pathways. However, the oxetane moiety is a recognized pharmacophore with significant applications in drug design.

Oxetanes are often employed as isosteres for gem-dimethyl and carbonyl groups.[2][3] This substitution can lead to improvements in:

- Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to a gem-dimethyl group.[2]
- Aqueous Solubility: The polar nature of the ether linkage in the oxetane ring can enhance the aqueous solubility of a compound.[2]
- Three-Dimensionality: The puckered structure of the oxetane ring can increase the three-dimensional character of a molecule, which can be advantageous for binding to protein targets.[3]

The logical workflow for utilizing an oxetane-containing fragment like **1-(3-methyloxetan-3-yl)ethanone** in a drug discovery program is depicted below.



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